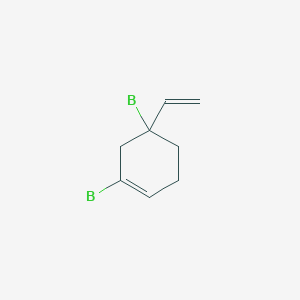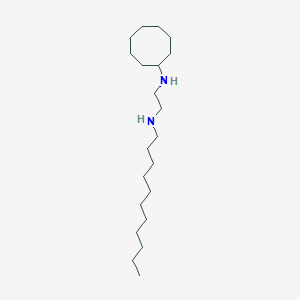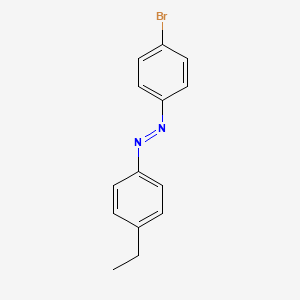
Diazene, (4-bromophenyl)(4-ethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, (4-bromophenyl)(4-ethylphenyl)- is an organic compound with the molecular formula C14H12BrN It is a member of the diazene family, characterized by the presence of a diazene group (-N=N-) bonded to two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-bromophenyl)(4-ethylphenyl)- typically involves the reaction of 4-bromoaniline and 4-ethylaniline with nitrous acid to form the corresponding diazonium salts. These salts are then coupled under controlled conditions to yield the desired diazene compound. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Diazene, (4-bromophenyl)(4-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Azo compounds with extended conjugation.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Diazene, (4-bromophenyl)(4-ethylphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable radicals.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism by which Diazene, (4-bromophenyl)(4-ethylphenyl)- exerts its effects involves the formation of reactive intermediates, such as radicals or diazonium ions. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to a range of chemical transformations. The pathways involved often depend on the specific reaction conditions and the presence of catalysts or other reagents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diazene, (4-bromophenyl)(4-methylphenyl)-
- Diazene, (4-chlorophenyl)(4-ethylphenyl)-
- Diazene, (4-bromophenyl)(4-methoxyphenyl)-
Uniqueness
Diazene, (4-bromophenyl)(4-ethylphenyl)- is unique due to the presence of both bromine and ethyl groups on the aromatic rings. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and stability, making it a valuable compound for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
194147-59-6 |
|---|---|
Molekularformel |
C14H13BrN2 |
Molekulargewicht |
289.17 g/mol |
IUPAC-Name |
(4-bromophenyl)-(4-ethylphenyl)diazene |
InChI |
InChI=1S/C14H13BrN2/c1-2-11-3-7-13(8-4-11)16-17-14-9-5-12(15)6-10-14/h3-10H,2H2,1H3 |
InChI-Schlüssel |
IBDPZJBJJPCQDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


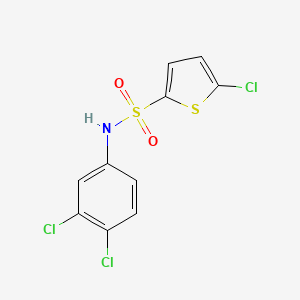
![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)

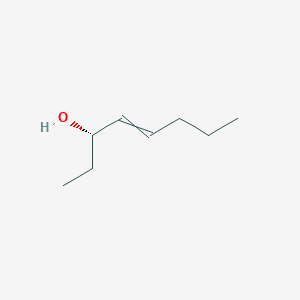
![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)
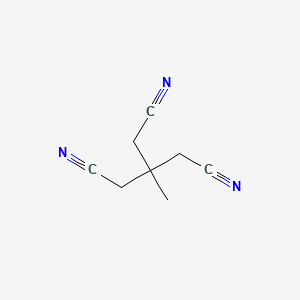
![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)
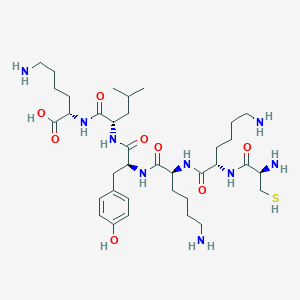

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)
![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
